molecular formula C14H19N3O2 B2383420 N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide CAS No. 331239-18-0

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide

Cat. No.: B2383420
CAS No.: 331239-18-0
M. Wt: 261.325
InChI Key: WBYBTRUZGKYVQA-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is a chemical compound belonging to the class of oxamides. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde, followed by the addition of oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the oxamide group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-tubercular activity and other therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal applications.

    N-(pyridin-4-ylmethyl)oxamides: These compounds have a similar structure but differ in the position of the pyridine ring substitution.

Uniqueness

N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and pyridin-3-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYBTRUZGKYVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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